DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate is a complex organic compound featuring a pyrazole ring substituted with a nitro group and an acetyl group, linked to a terephthalate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Acetylation: The acetyl group is introduced via acetylation reactions, commonly using acetic anhydride in the presence of a catalyst.
Coupling with Terephthalate: The final step involves coupling the pyrazole derivative with dimethyl terephthalate under appropriate conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Acetic anhydride, catalysts.
Major Products
Amino Derivatives: Formed through reduction of the nitro group.
Oxidized Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity . The acetyl group can enhance the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-[({4-chloro-1H-pyrazol-1-yl}acetyl)amino]terephthalate: Similar structure but with a chloro group instead of a nitro group.
Dimethyl 2-[({4-methyl-1H-pyrazol-1-yl}acetyl)amino]terephthalate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate is unique due to the presence of the nitro group, which imparts distinct chemical properties, such as increased reactivity and potential for redox reactions . This makes it particularly valuable for applications requiring specific chemical functionalities.
Eigenschaften
Molekularformel |
C15H14N4O7 |
---|---|
Molekulargewicht |
362.29 g/mol |
IUPAC-Name |
dimethyl 2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H14N4O7/c1-25-14(21)9-3-4-11(15(22)26-2)12(5-9)17-13(20)8-18-7-10(6-16-18)19(23)24/h3-7H,8H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
DGOHJUPRTHHVIF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.